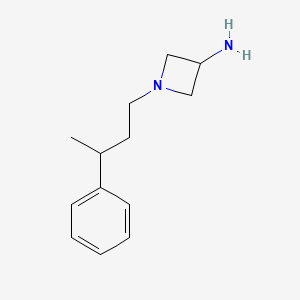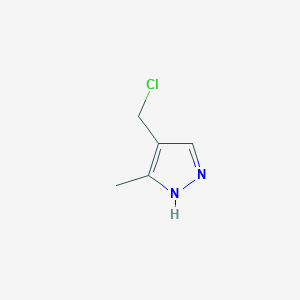
4-(chloromethyl)-5-methyl-1H-pyrazole
Descripción general
Descripción
4-(Chloromethyl)-5-methyl-1H-pyrazole, often referred to as CMMP, is an organic compound used in various scientific applications. It is a pyrazole derivative, which is a five-membered ring compound containing three nitrogen atoms and two carbon atoms. CMMP is a colorless solid that can be used as a reagent in the synthesis of other compounds or as a catalyst in various reactions. It is also used as a ligand in coordination chemistry, as it has been found to form strong complexes with many transition metals. In addition, CMMP has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
One significant application is the synthesis of pharmacologically active compounds. For instance, Ogurtsov and Rakitin (2021) described the preparation of novel pyrazolo[3,4-d]pyrimidines from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its utility as an intermediate for substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. A study by Ouali et al. (2013) demonstrated that pyrazole derivatives, including ones structurally related to 4-(chloromethyl)-5-methyl-1H-pyrazole, effectively inhibit the corrosion of C38 steel in hydrochloric acid solutions. These compounds exhibited high anticorrosion activity, with efficiencies exceeding 90% (Ouali et al., 2013).
Ligand Synthesis for Catalysis
Furthermore, pyrazole derivatives serve as precursors for ligands in catalysis. Grotjahn et al. (2002) outlined a method for synthesizing pyrazoles with functionalized side chains, useful in forming ligands for various applications. This process allows for the attachment of different groups to the pyrazole ring, enhancing its utility in catalytic processes (Grotjahn et al., 2002).
Antidiabetic Activity
In the medicinal field, pyrazole derivatives have been explored for their antidiabetic potential. Ibraheem et al. (2020) synthesized and evaluated benzimidazole-pyrazoline hybrid molecules for their α-glucosidase inhibition activity, a target for antidiabetic therapy. This research underscores the application of pyrazole derivatives in developing new antidiabetic agents (Ibraheem et al., 2020).
Mecanismo De Acción
Target of Action
It is known that chloromethyl groups often interact with proteins and nucleic acids in the cell .
Mode of Action
Chloromethyl groups are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . This suggests that 4-(chloromethyl)-5-methyl-1H-pyrazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with chloromethyl groups are known to be involved in various biochemical reactions, including those at the benzylic position .
Pharmacokinetics
Pharmacokinetics can be described as the study of ‘what the body does to the drug’ and includes the rate and extent to which drugs are absorbed into the body and distributed to the body tissues, and the rate and pathways by which drugs are eliminated from the body by metabolism and excretion .
Result of Action
Compounds with chloromethyl groups are known to cause chemical burns to the respiratory tract, skin, and eyes, and may be harmful if inhaled, swallowed, or absorbed through the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bis-chloromethyl ether (BCME), a compound with a similar chloromethyl group, has been associated with lung cancer, suggesting that inhalation and exposure duration could influence the compound’s action .
Propiedades
IUPAC Name |
4-(chloromethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOPDBJJBJUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



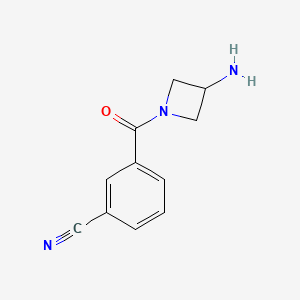
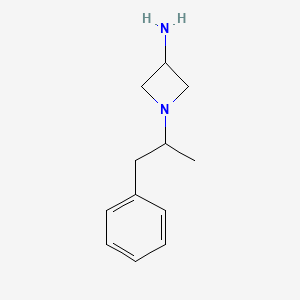

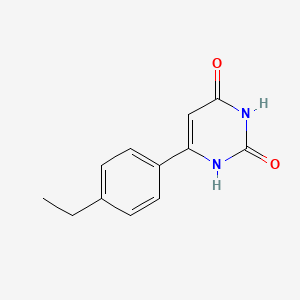
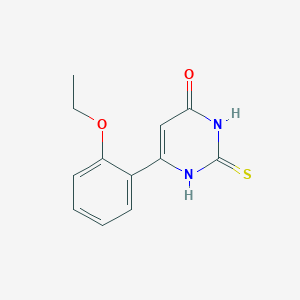
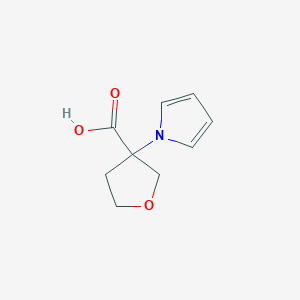
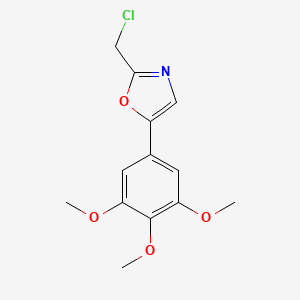
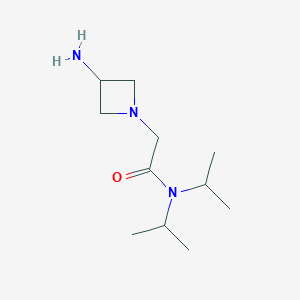
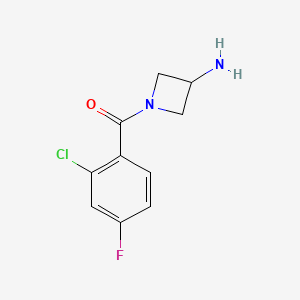
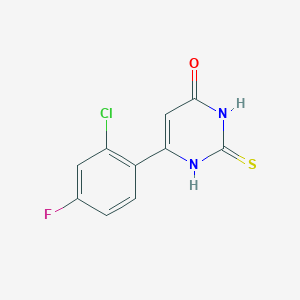
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
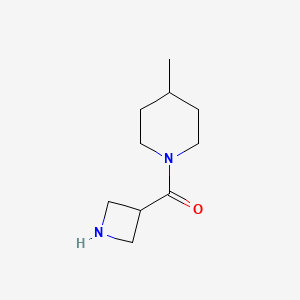
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
